![molecular formula C19H30O3 B1248065 Dictyopyrone A](/img/structure/B1248065.png)
Dictyopyrone A
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Overview
Description
Dictyopyrone A is a natural product found in Dictyostelium longosporum and Dictyostelium discoideum with data available.
Scientific Research Applications
Impact on Growth and Differentiation in Dictyostelium discoideum
Dictyopyrone A, along with related substances like dictyopyrone C, has shown significant effects on the growth and differentiation of Dictyostelium discoideum cells. Specifically, dictyopyrone C (DPC) enhances the differentiation of starving Ax-2 cells in a dose-dependent manner. However, high concentrations of DPC (>30 µM) can impair cell differentiation and lead to cell lysis. This indicates a complex role of dictyopyrone A and related compounds in cellular processes (Maeda et al., 2003).
Utilization in Biomedical Research
Dictyostelium discoideum, where dictyopyrone A is found, is increasingly used as a model for biomedical research. Studies have used this model organism to investigate immune-cell disease, chemotaxis, and mechanisms of neuroprotective and anti-cancer drug action. This research underscores the importance of dictyopyrone A in understanding the molecular mechanisms of various human diseases (Williams et al., 2006).
Advantages as a 3Rs Model in Pharmacogenetic Research
Dictyostelium, which produces dictyopyrone A, is an advantageous model for pharmacogenetic research, aligning with the 3Rs approach (replacement, refinement, and reduction) in research. It offers a unique methodological advantage in studying the cellular response to medicines, natural products, and chemicals, contributing to a better understanding of their molecular mechanisms of action (Otto et al., 2016).
Role in Cell Differentiation and Anti-Leukemic Activity
Dictyopyrone A has been shown to promote stalk cell formation and affect cell differentiation in Dictyostelium discoideum. It also possesses specific chemical structure properties that may influence its activity. Interestingly, some studies have indicated the potential of dictyopyrone-related compounds in exhibiting anti-leukemic activity, highlighting its therapeutic potential (Kikuchi et al., 2004).
properties
Product Name |
Dictyopyrone A |
---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2S)-5-[(E)-dodec-10-enoyl]-2,4-dimethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C19H30O3/c1-4-5-6-7-8-9-10-11-12-13-17(20)18-15(2)14-16(3)22-19(18)21/h4-5,16H,6-14H2,1-3H3/b5-4+/t16-/m0/s1 |
InChI Key |
LDTOSUNDGREUIH-APHBUQMISA-N |
Isomeric SMILES |
C/C=C/CCCCCCCCC(=O)C1=C(C[C@@H](OC1=O)C)C |
Canonical SMILES |
CC=CCCCCCCCCC(=O)C1=C(CC(OC1=O)C)C |
synonyms |
dictyopyrone A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.